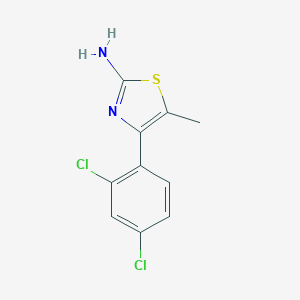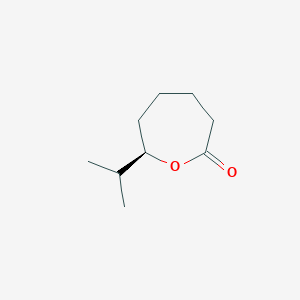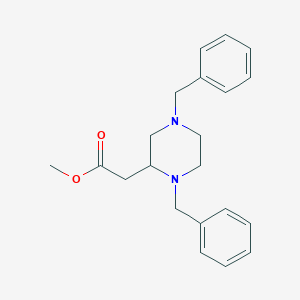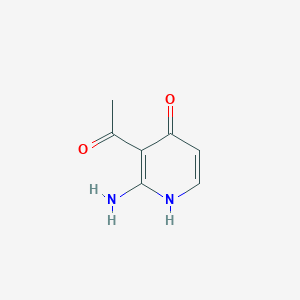
3-acetyl-2-amino-1H-pyridin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-acetyl-2-amino-1H-pyridin-4-one, also known as 4-Acetamido-2-aminopyridine (4-AA), is a pyridine derivative that has been extensively studied for its potential applications in various fields of research. This molecule has gained significant attention due to its unique chemical structure and remarkable biological properties.
作用机制
The mechanism of action of 3-acetyl-2-amino-1H-pyridin-4-one is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the activation of various signaling pathways involved in cell survival and proliferation.
生化和生理效应
Studies have shown that 3-acetyl-2-amino-1H-pyridin-4-one exhibits a wide range of biochemical and physiological effects, including the inhibition of tumor cell growth, the prevention of oxidative stress-induced damage, and the modulation of immune system function.
实验室实验的优点和局限性
One of the major advantages of 3-acetyl-2-amino-1H-pyridin-4-one is its potent antioxidant and anti-inflammatory properties, which make it a valuable tool for studying the mechanisms of oxidative stress and inflammation in various disease models. However, one of the limitations of this compound is its potential toxicity at high concentrations, which may limit its use in certain experimental settings.
未来方向
There are several future directions for the research on 3-acetyl-2-amino-1H-pyridin-4-one, including the development of novel synthetic methods, the identification of new biological targets and mechanisms of action, and the evaluation of its potential therapeutic applications in various disease models. Additionally, further studies are needed to better understand the safety and toxicity profile of this compound, as well as its pharmacokinetic and pharmacodynamic properties.
合成方法
The synthesis of 3-acetyl-2-amino-1H-pyridin-4-one can be achieved by different methods, including the reaction of 4-chloro-3-nitropyridine with acetamide, followed by reduction with iron powder and hydrochloric acid. Another method involves the reaction of 4-chloro-3-nitropyridine with acetic anhydride and ammonium acetate, followed by reduction with sodium borohydride.
科学研究应用
3-acetyl-2-amino-1H-pyridin-4-one has been extensively studied for its potential applications in various fields of research, including medicine, biochemistry, and pharmacology. This compound has been shown to exhibit potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
CAS 编号 |
176238-50-9 |
|---|---|
产品名称 |
3-acetyl-2-amino-1H-pyridin-4-one |
分子式 |
C7H8N2O2 |
分子量 |
152.15 g/mol |
IUPAC 名称 |
3-acetyl-2-amino-1H-pyridin-4-one |
InChI |
InChI=1S/C7H8N2O2/c1-4(10)6-5(11)2-3-9-7(6)8/h2-3H,1H3,(H3,8,9,11) |
InChI 键 |
YNRQVHQKUFZKDH-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(NC=CC1=O)N |
规范 SMILES |
CC(=O)C1=C(NC=CC1=O)N |
同义词 |
4(1H)-Pyridinone, 3-acetyl-2-amino- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



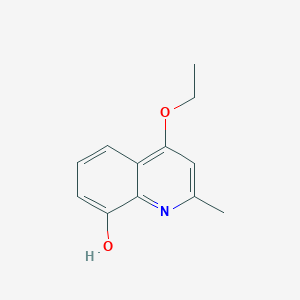
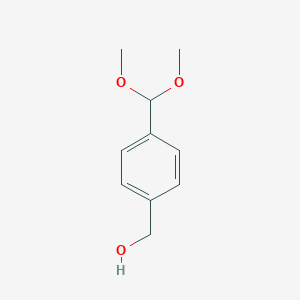
![4-Fluorobenzo[d]isoxazol-3(2H)-one](/img/structure/B67198.png)
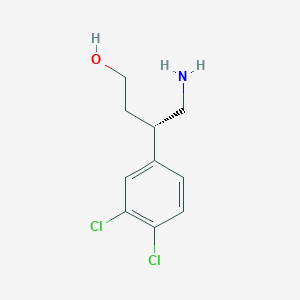
![1-[8-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]octanoyl]piperidine-3-carboxylic acid](/img/structure/B67200.png)
![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
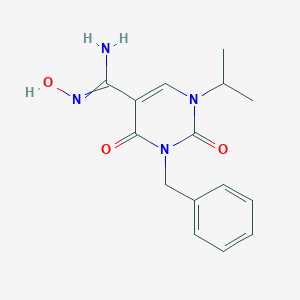
![2-[(Tribromomethyl)sulfonyl]quinoline](/img/structure/B67209.png)


